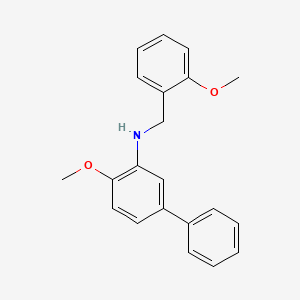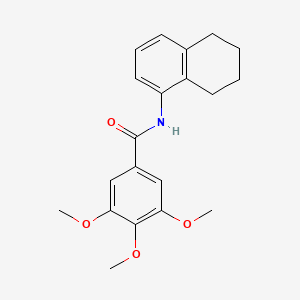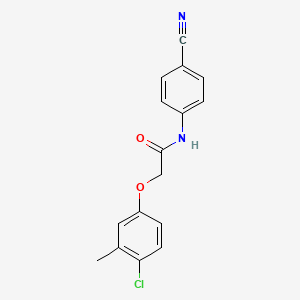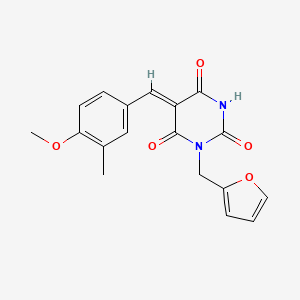
(2-methoxybenzyl)(4-methoxy-3-biphenylyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxybenzyl)(4-methoxy-3-biphenylyl)amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research tool. This compound belongs to the indazole family and has a similar structure to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.
作用機序
The mechanism of action of (2-methoxybenzyl)(4-methoxy-3-biphenylyl)amine involves the binding of the compound to CB1 and CB2 receptors in the brain. This binding leads to the activation of these receptors, which in turn leads to the modulation of various physiological processes. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate this process.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have analgesic, anxiolytic, and antipsychotic effects. It has also been shown to have anti-inflammatory and neuroprotective properties. These effects are thought to be mediated through the activation of CB1 and CB2 receptors in the brain.
実験室実験の利点と制限
One of the main advantages of using (2-methoxybenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its high potency. This compound has been shown to be more potent than other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. This makes it a valuable research tool for studying the endocannabinoid system and its role in various diseases. However, one of the limitations of using this compound is its potential for abuse. This compound has been classified as a Schedule I drug in the United States, which restricts its use and distribution.
将来の方向性
There are several future directions for the study of (2-methoxybenzyl)(4-methoxy-3-biphenylyl)amine. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties. Another area of research is the study of the long-term effects of this compound on the endocannabinoid system and other physiological processes. Additionally, researchers are exploring the potential use of this compound in the treatment of various diseases such as chronic pain and anxiety disorders.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research tool. This compound has been shown to have various biochemical and physiological effects, and has been used in the study of the endocannabinoid system. While there are advantages to using this compound in lab experiments, there are also limitations due to its potential for abuse. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
合成法
The synthesis method of (2-methoxybenzyl)(4-methoxy-3-biphenylyl)amine involves the reaction of 2-methoxybenzylamine with 4-methoxy-3-biphenylcarboxaldehyde in the presence of a catalyst. The resulting product is then treated with indazole to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
(2-methoxybenzyl)(4-methoxy-3-biphenylyl)amine has been used as a research tool in various scientific studies. One of the main applications of this compound is in the study of the endocannabinoid system. This compound has been shown to bind to CB1 and CB2 receptors in the brain, which are involved in the regulation of various physiological processes such as pain, appetite, and mood. By studying the interaction of this compound with these receptors, researchers can gain a better understanding of the endocannabinoid system and its role in various diseases.
特性
IUPAC Name |
2-methoxy-N-[(2-methoxyphenyl)methyl]-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-23-20-11-7-6-10-18(20)15-22-19-14-17(12-13-21(19)24-2)16-8-4-3-5-9-16/h3-14,22H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUBPQBVEJJNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-nitro-1,3-benzodioxole-5-carbaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5859138.png)
![5-[(4-chlorobenzoyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B5859140.png)
![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)

![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859156.png)
![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)



![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)

![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)phenyl]acetamide](/img/structure/B5859204.png)
